N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-19-14-20(2)16-23(15-19)29-27(34)26(33)28-18-25(32-12-10-30(3)11-13-32)22-7-8-24-21(17-22)6-5-9-31(24)4/h7-8,14-17,25H,5-6,9-13,18H2,1-4H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIENIVUKYFUYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacodynamics, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydroquinoline moiety and piperazine ring, which are known to contribute to various biological activities. The molecular formula is C₁₈H₃₁N₃O, and its molecular weight is approximately 299.47 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that analogs of this compound inhibited the proliferation of various cancer cell lines including KB (human oral epidermoid carcinoma), DLD (human colon cancer), and HepG2 (human liver cancer) with IC50 values ranging from 10 to 50 µM .
- Mechanism of action studies suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
The tetrahydroquinoline scaffold has been associated with neuroprotective effects. Research indicates:
- The compound may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- In animal models, it has shown promise in improving memory retention and reducing symptoms of anxiety and depression .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds within the same chemical class demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
| Study Reference | Findings |
|---|---|
| Shen et al., 2011 | Compounds similar to the target exhibited potent antitumor activity against various human tumor cell lines. |
| Recent Pharmacological Review | Highlighted neuroprotective effects and potential applications in treating cognitive disorders. |
| Antimicrobial Study | Demonstrated effectiveness against key bacterial strains with potential for development as therapeutic agents. |
Research Findings
Research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy:
- Modifications on the piperazine ring have been shown to enhance biological activity while reducing toxicity.
- The introduction of substituents on the tetrahydroquinoline framework has been correlated with increased potency against cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothetical Pharmacological Comparisons
Key Differences and Implications
Core Saturation: The tetrahydroquinoline in the target compound introduces conformational rigidity and reduced aromaticity compared to the fully aromatic quinoline in compound 11c. This may enhance metabolic stability but reduce π-π stacking interactions at receptor sites.
Substituent Effects: The 3,5-dimethylphenyl group in the target compound replaces the 2,3-dichlorophenyl group in 11c. The methyl groups increase steric bulk and lipophilicity (LogP ~3.2 vs. The 4-methylpiperazine moiety (pKa ~7.5) provides moderate basicity, contrasting with unsubstituted piperazine in 11c (higher basicity, pKa ~9.6), which may influence solubility and ion-channel interactions.
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline and piperazine moieties. A Pictet-Spengler reaction is often used for the tetrahydroquinoline core, where an aldehyde reacts with a tryptamine derivative under acidic conditions . For the piperazine component, alkylation with methyl groups or aryl halides is common. Key intermediates are coupled via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) is critical for isolating intermediates, while reverse-phase HPLC is used for final product purification. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity .
Advanced: How can conflicting data on biological activity across assays be systematically addressed?
Discrepancies in activity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or off-target interactions. To resolve this:
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding kinetics vs. enzymatic assays for functional inhibition).
- Structural Analysis : Perform molecular docking studies to predict binding modes and compare with crystallographic data of similar compounds .
- Metabolite Screening : Check for in situ degradation using LC-MS to rule out compound instability .
Basic: What analytical methods are prioritized for characterizing this compound’s purity and stability?
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., δ 2.5–3.5 ppm for piperazine N-CH₃ groups) .
- Mass Spectrometry : HRMS with ESI+ mode confirms molecular weight (e.g., [M+H]+ at m/z 500.2800).
- HPLC-PDA : Purity >98% is verified using C18 columns (λmax ~255 nm) with acetonitrile/water gradients .
- Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) via accelerated stability testing .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For this compound, logP ~3.5 suggests moderate solubility, requiring formulation adjustments .
- Metabolic Sites : CYP450 metabolism is predicted via docking into CYP3A4/2D6 active sites. Substituents like the 3,5-dimethylphenyl group may reduce clearance .
- Free Energy Calculations : Molecular dynamics simulations (e.g., AMBER) assess binding free energy to optimize target affinity .
Basic: What are the critical reaction parameters for avoiding side products during synthesis?
- Temperature Control : Maintain <0°C during sensitive steps (e.g., Grignard additions) to prevent retro-aldol reactions.
- Solvent Selection : Use anhydrous DMF for amide couplings to minimize hydrolysis .
- Catalyst Optimization : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR Screens : Identify genetic dependencies (e.g., KO of putative targets) to confirm on-pathway effects .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map signaling pathway perturbations .
- In Vivo Models : Test in zebrafish xenografts for preliminary efficacy/toxicity before murine studies .
Basic: What structural features contribute to its potential bioactivity?
- Tetrahydroquinoline Core : Enhances membrane permeability via lipophilic aromaticity.
- Piperazine Group : Facilitates hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M mutants) .
- Ethanediamide Linker : Stabilizes conformation for target engagement, validated by NOESY NMR .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
- Salt Formation : Synthesize hydrochloride salts to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
